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Metabolic Characterization and Enzymology

Rucaparib is an orally available small-molecule inhibitor of PARP1, PARP2, and PARP3 enzymes [1] [2]. Its

metabolic pathways and interaction potential are characterized as follows:

Primary Metabolism: Rucaparib is primarily metabolized by CYP2D6, and to a lesser extent by

CYP1A2 and CYP3A4 [1] [2] [3]. In vitro studies using human liver microsomes estimate the fraction
of metabolism (fm) catalyzed by CYP1A2 at 0.27 and by CYP3A at 0.64 [4].

Additional Pathways: Beyond CYP-mediated oxidation, rucaparib also undergoes N-demethylation,
N-methylation, and glucuronidation [2]. Seven metabolites have been identified, with M324 being the

most abundant in plasma; this metabolite is not biologically active against PARP [1] [5].
Elimination Routes: After a single oral dose, mean terminal half-life is 25.9 hours [5]. Recovery data

shows that metabolism and hepatobiliary excretion are the major routes of elimination, with renal and
hepatic clearance estimated to represent ~30% and ~70% of total clearance, respectively [5].

Quantitative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for rucaparib at the approved dose of 600 mg

twice daily.
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Parameter
Value at Steady State
(Mean ± CV%)

Notes / Conditions

Absolute
Bioavailability

36% (range 30-45%) [1] Oral tablet [6].

C~max,ss~ 1940 ng/mL (54%) [1] [6] Maximum plasma concentration.

AUC~0-12h~ 16,900 h⋅ng/mL (54%) [1]
[6]

Area under the concentration-time curve.

T~max,ss~ 1.9 hours (median) [1] [6] Time to maximum concentration.

Apparent Clearance
(CL/F)

44.2 L/h (45%) [2] At steady state.

Terminal Half-life
(t~1/2~)

26 hours (39%) [2] -

Protein Binding 70.2% [4] In vitro value.

Food Effect (High-Fat
Meal)

C~max~ ↑20%; AUC~0-
24h~ ↑38% [6]

Not clinically significant; can be taken with or
without food [1].

Drug-Drug Interaction (DDI) Potential

Rucaparib can act as both a victim and perpetrator in drug interactions, requiring careful clinical

management.
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Rucaparib Drug Interaction Pathways
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Rucaparib as a "Victim": As a substrate of CYP2D6, its absorption can be affected by strong CYP
inducers or inhibitors [2] [7]. It is also a substrate for efflux transporters P-gp and BCRP [4].

Rucaparib as a "Perpetrator": Static model assessments suggest potential for clinically significant
interactions [4].

Enzyme Inhibition: Rucaparib is a moderate inhibitor of CYP1A2 and a weak inhibitor of
CYP2C9, CYP2C19, and CYP3A [1] [7]. Clinical studies show it increased the exposure of

caffeine (CYP1A2 substrate) by 2.55-fold and midazolam (CYP3A4 substrate) by 1.38-fold [7].
Transporter Inhibition: In vitro, rucaparib inhibits MATE1, MATE2-K, OCT1, and OCT2
transporters [1] [4]. Caution is advised with sensitive substrates of MATEs and OCTs [4].

Experimental Protocols for Key Assays

Detailed methodologies from key studies provide guidance for investigating rucaparib metabolism and

interactions.
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In Vitro ADME and DDI Assessment

This protocol is adapted from Liao et al. (2020) to characterize absorption, distribution, metabolism,

excretion, and DDI potential [4].

Metabolic Stability in Microsomes: Incubate rucaparib (1-10 µM) with pooled human liver

microsomes (0.5 mg/mL) in NADPH-generating system. Terminate reactions with acetonitrile at
predetermined times (0-60 min). Analyze parent compound disappearance via LC-MS/MS to calculate

intrinsic clearance [4].
Reaction Phenotyping: Conduct chemical inhibition studies using specific CYP inhibitors (e.g.,

furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A). Alternatively, use cDNA-
expressed recombinant CYP enzymes to identify primary metabolizing enzymes [4].

Reversible CYP Inhibition: Incubate human liver microsomes with CYP-specific probe substrates
and rucaparib (0.1-300 µM). Measure IC~50~ values for major CYP enzymes to assess its potential

to inhibit the metabolism of co-administered drugs [4].
Transporter Assays: Use transfected cell lines (e.g., MDCKII, HEK293) overexpressing specific

human transporters (P-gp, BCRP, OATPs, OCTs, MATEs) to evaluate rucaparib as a substrate or
inhibitor [4].

UPLC-MS/MS Bioanalytical Method

This protocol from recent research provides a rapid, sensitive method for quantifying rucaparib in plasma

[8].

Chromatography:
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

Mobile Phase: (A) 0.1% formic acid in water; (B) acetonitrile
Gradient: 90% A to 10% A over 1.0 min, hold until 1.4 min, return to 90% A by 1.5 min.

Flow Rate: 0.4 mL/min
Run Time: 2.0 min

Injection Volume: 2.0 µL
Mass Spectrometry Detection:

Ionization: Positive electrospray (ESI+)
Monitoring Transition: m/z 324.00 → 293.02 for rucaparib

Internal Standard: Fuzuloparib (m/z 472.82 → 280.99)
Sample Preparation: Protein precipitation with acetonitrile

Validation: The method was linear from 2.0–500 ng/mL, with intra- and inter-day precision (RSD%) <
7.1% and accuracy (RE%) ranging from -1.2% to 10.9% [8].
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Key Conclusions for Clinical Practice and Research

Clinical Management: No starting dose adjustment is needed for patients with mild to moderate
renal or hepatic impairment [1] [5]. However, avoid coadministration with strong CYP3A inducers and

carefully monitor patients when co-administering sensitive CYP1A2 substrates or drugs that are
transported by MATEs, OCT1, or OCT2 [1] [4] [7].

Research Applications: The provided experimental protocols enable systematic evaluation of
rucaparib's metabolic fate and interaction liabilities, which is crucial for drug development and safe

clinical application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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